REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:17][Si](C(C)(C)C)(C)C.[Mg].C([O:28][C:29]1[CH2:34][CH2:33][C:32]([CH3:36])([CH3:35])[C:31](=O)[C:30]=1[CH3:38])C.Cl.C(=O)([O-])O.[Na+]>C(OCC)C.O1CCCC1>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:31]1[C:32]([CH3:36])([CH3:35])[CH2:33][CH2:34][C:29](=[O:28])[C:30]=1[CH3:38] |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.115 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
287.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(C(CC1)(C)C)=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
to continue for a further 17 hours
|
Duration
|
17 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl ether three times
|
Type
|
WASH
|
Details
|
washed with aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by means of silica gel column chromatography (hexane/ethyl acetate=9/1-6/4; concentration gradient=5%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCCCCC1=C(C(CCC1(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.61 mmol | |
AMOUNT: MASS | 222.7 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |